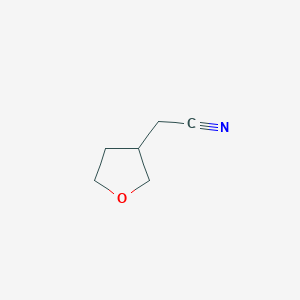

![molecular formula C9H16O5 B1312923 ((3aR,4R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol CAS No. 72402-14-3](/img/structure/B1312923.png)

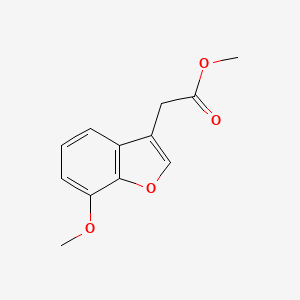

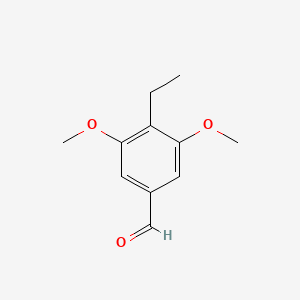

((3aR,4R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

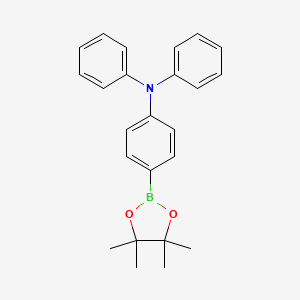

This compound is a chemical substance with a complex structure. It contains a tetrahydrofuro[3,4-d][1,3]dioxol ring, which is a type of oxygen-containing heterocycle . It also has a methoxy group and two methyl groups attached to it .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, one method involves the reaction of benzyl carbamate derivatives with palladium carbon and ammonium formate in methanol .Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a tetrahydrofuro[3,4-d][1,3]dioxol ring, a methoxy group, and two methyl groups .科学的研究の応用

Biomass Conversion and Polymer Production

The conversion of plant biomass into valuable chemicals is a significant area of research. One study reviews advances in the synthesis of 5-Hydroxymethylfurfural (HMF) from plant feedstocks, including hexose carbohydrates and lignocellulose. HMF and its derivatives, such as 2,5-dimethylfuran and 2,5-bis(methoxymethyl)furan, are considered alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. These compounds are used in producing monomers, polymers, fuels, solvents, and other chemicals, highlighting the importance of biomass conversion technologies (Chernyshev, Kravchenko, & Ananikov, 2017).

Methanol Reforming and Fuel Cells

Research on methanol reforming to produce hydrogen highlights the use of Cu-based catalysts for enhancing the conversion efficiency. This process is crucial for proton-exchange membrane fuel cell technology, which requires high-purity hydrogen. The review discusses the kinetic, compositional, and morphological characteristics of these catalysts and the reaction mechanisms involved, indicating the role of methanol and its derivatives in advancing fuel cell technologies (Yong, Ooi, Chai, & Wu, 2013).

Catalyst Development for Methanol Applications

The development of heterogeneous catalysts for the dehydration of methanol to produce dimethyl ether (DME), a clean fuel and valuable chemical, is another significant research area. This process can be direct, using a dual catalysis system, or indirect, involving methanol conversion to DME. The review covers various catalysts, including γ-Al2O3, zeolites, and others, demonstrating the breadth of research on methanol applications (Bateni & Able, 2018).

Methanol as a Resource

Methanotrophs, bacteria capable of using methane as their sole carbon source, have been studied for their potential in biotechnological applications, including the production of methanol. These applications span from single-cell protein production, biopolymers, and soluble metabolites like methanol and formaldehyde to biofuels such as lipids for biodiesel. This research underscores the versatility of methanol and related compounds in sustainable technology and environmental management (Strong, Xie, & Clarke, 2015).

Safety And Hazards

特性

IUPAC Name |

[(3aR,6R,6aR)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-9(2)13-6-5(4-10)12-8(11-3)7(6)14-9/h5-8,10H,4H2,1-3H3/t5-,6-,7-,8?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBHDBLZPXQALN-XDTPYFJJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)OC)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)OC)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466133 |

Source

|

| Record name | Methyl-2,3-O-isopropylidene-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((3aR,4R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol | |

CAS RN |

72402-14-3 |

Source

|

| Record name | Methyl-2,3-O-isopropylidene-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。